

# Application Notes and Protocols: Triphenylbismuth Diacetate in the Synthesis of Diaryl Ethers

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **triphenylbismuth diacetate** as an effective arylating agent in the copper-catalyzed synthesis of diaryl ethers. This methodology offers a valuable alternative to traditional methods, often proceeding under mild conditions with good to excellent yields.

## Introduction

Diaryl ethers are a crucial structural motif found in a wide array of pharmaceuticals, natural products, and advanced materials. The synthesis of these compounds has traditionally been approached through methods such as the Ullmann condensation and Buchwald-Hartwig amination, which can require harsh reaction conditions or expensive palladium catalysts. The use of pentavalent organobismuth reagents, such as **triphenylbismuth diacetate**, in a coppercatalyzed O-arylation of phenols presents a milder and often more efficient alternative. This method, pioneered by Barton and others, relies on the facile transfer of an aryl group from the bismuth center to the phenolic oxygen, mediated by a copper catalyst. **Triphenylbismuth diacetate** is a stable, easy-to-handle solid, making it a convenient reagent for this transformation.

# **Reaction Principle**







The core of this synthetic strategy is the copper-catalyzed O-arylation of a phenol with **triphenylbismuth diacetate**. In this reaction, the pentavalent **triphenylbismuth diacetate** serves as the source of the phenyl group. The presence of a copper(II) salt, typically copper(II) acetate, is essential for catalytic activity. The reaction is believed to proceed through a ligand exchange process, followed by reductive elimination from a copper(III) intermediate to form the C-O bond of the diaryl ether.

A general schematic of the reaction is as follows:

## **Experimental Data**

The copper-catalyzed O-arylation of various phenols with **triphenylbismuth diacetate** has been shown to be effective for a range of substrates, including those with both electron-donating and electron-withdrawing groups. Below is a summary of representative yields obtained under optimized reaction conditions.



Phenol Substra te	Arylatin g Agent	Catalyst	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Phenol	Triphenyl bismuth diacetate	Cu(OAc)2	-	CH <sub>2</sub> Cl <sub>2</sub>	RT	24	90[1]
4- Nitrophe nol	Triphenyl bismuth diacetate	Cu(OAc)2	-	CH <sub>2</sub> Cl <sub>2</sub>	RT	24	97[2]
2,4-Di- tert- butylphe nol	Triphenyl bismuth diacetate	Cu(OAc)2	-	CH <sub>2</sub> Cl <sub>2</sub>	RT	24	95[2]
Methyl 3- hydroxyb enzoate	Triphenyl bismuth diacetate	Cu(OAc)2	Pyridine	CH <sub>2</sub> Cl <sub>2</sub>	50	-	>95[3]
N-Boc-L- Tyrosine methyl ester	Triphenyl bismuth diacetate	Cu(OAc)2	Pyridine	CH <sub>2</sub> Cl <sub>2</sub>	50	24	85[3]

# **Experimental Protocols**

General Protocol for the Copper-Catalyzed Synthesis of Diaryl Ethers using **Triphenylbismuth Diacetate** 

This protocol provides a general procedure for the O-phenylation of phenols. The reaction conditions may require optimization for specific substrates.

### Materials:

- Phenol derivative
- Triphenylbismuth diacetate



- Copper(II) acetate (Cu(OAc)<sub>2</sub>)
- Dichloromethane (CH2Cl2), anhydrous
- Pyridine (optional, as base)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon balloon)

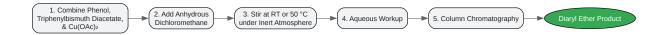
#### Procedure:

- To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 mmol), **triphenylbismuth diacetate** (1.1 mmol, 1.1 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).
- Add anhydrous dichloromethane (5-10 mL) to the flask.
- If a base is required, add pyridine (1.2 mmol, 1.2 equiv).
- Stir the reaction mixture at room temperature or heat to 50 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

## **Visualizations**

**Experimental Workflow** 

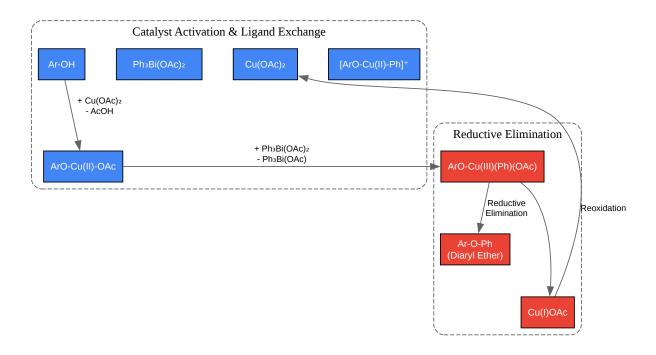




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Caption: A generalized workflow for the synthesis of diaryl ethers.

**Proposed Reaction Mechanism** 



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Caption: Proposed catalytic cycle for the C-O coupling reaction.



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## References

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